molecular formula C10H9BrO3 B15313219 2-Bromo-4-methoxycinnamic acid

2-Bromo-4-methoxycinnamic acid

Cat. No.: B15313219
M. Wt: 257.08 g/mol
InChI Key: SVYFKHQTEBUNEY-HWKANZROSA-N
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Description

2-Bromo-4-methoxycinnamic acid is an organic compound that belongs to the cinnamic acid family It is characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxycinnamic acid typically involves the bromination of 4-methoxycinnamic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 4-methoxycinnamic acid in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxycinnamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the cinnamic acid backbone can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-4-methoxyhydrocinnamic acid.

Scientific Research Applications

2-Bromo-4-methoxycinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycinnamic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-hydroxycinnamic Acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    2-Bromo-4-methylcinnamic Acid: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

2-Bromo-4-methoxycinnamic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

(E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+

InChI Key

SVYFKHQTEBUNEY-HWKANZROSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)Br

Origin of Product

United States

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